molecular formula C11H13F2N3OS B4394144 N-(3,5-difluorophenyl)-N'-4-morpholinylthiourea

N-(3,5-difluorophenyl)-N'-4-morpholinylthiourea

Cat. No.: B4394144
M. Wt: 273.30 g/mol
InChI Key: QDHQJDCEJQYAAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-difluorophenyl)-N'-4-morpholinylthiourea (DFTU) is a chemical compound that belongs to the family of thiourea derivatives. DFTU has been widely studied for its potential applications in the field of medicine and biology.

Scientific Research Applications

N-(3,5-difluorophenyl)-N'-4-morpholinylthiourea has been studied for its potential applications in various scientific research fields such as cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neuroscience, this compound has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been shown to have anti-inflammatory effects and can potentially be used to treat autoimmune diseases.

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)-N'-4-morpholinylthiourea is not fully understood. However, it has been suggested that this compound inhibits the activity of enzymes such as thioredoxin reductase and glutathione reductase, which are involved in redox signaling pathways. This inhibition leads to an increase in reactive oxygen species (ROS) and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating the caspase pathway. In neurons, this compound has been shown to protect against oxidative stress and reduce inflammation. In immune cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(3,5-difluorophenyl)-N'-4-morpholinylthiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be effective in various scientific research fields. However, there are also limitations to its use. This compound is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on N-(3,5-difluorophenyl)-N'-4-morpholinylthiourea. One area of interest is the development of this compound derivatives that have improved solubility and potency. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields. Finally, more studies are needed to evaluate the safety and toxicity of this compound in vivo.

Properties

IUPAC Name

1-(3,5-difluorophenyl)-3-morpholin-4-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N3OS/c12-8-5-9(13)7-10(6-8)14-11(18)15-16-1-3-17-4-2-16/h5-7H,1-4H2,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHQJDCEJQYAAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=S)NC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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